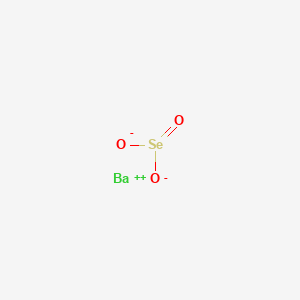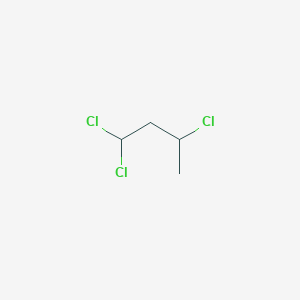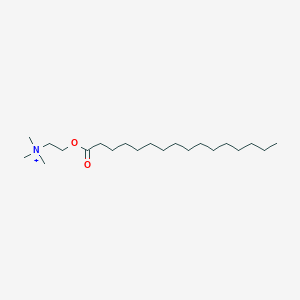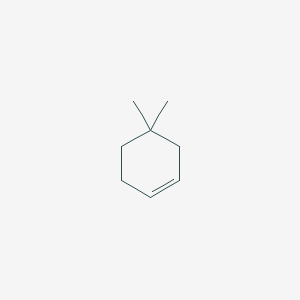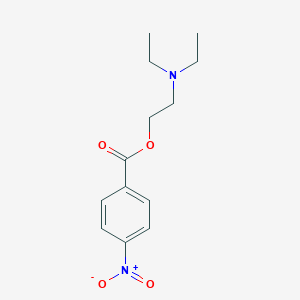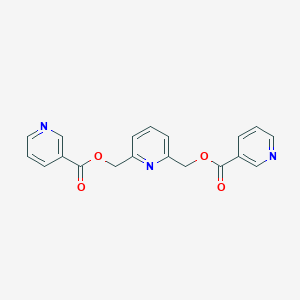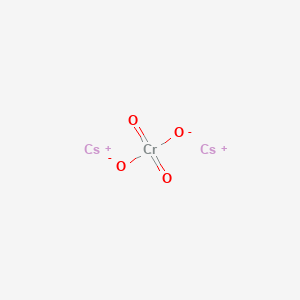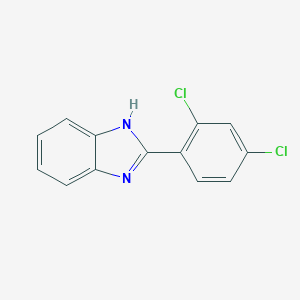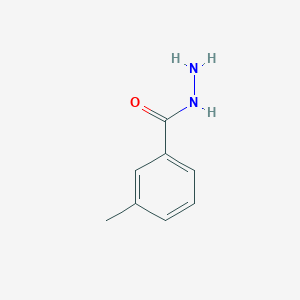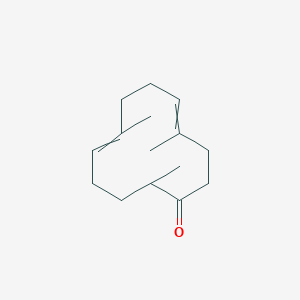
4,8,12-Trimethylcyclododeca-4,8-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,12-Trimethylcyclododeca-4,8-dien-1-one (TDK) is a cyclic ketone compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 4,8,12-Trimethylcyclododeca-4,8-dien-1-one is not well understood. However, studies have shown that 4,8,12-Trimethylcyclododeca-4,8-dien-1-one inhibits the expression of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. 4,8,12-Trimethylcyclododeca-4,8-dien-1-one also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4,8,12-Trimethylcyclododeca-4,8-dien-1-one inhibits the proliferation of cancer cells and induces apoptosis. 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In vivo studies have shown that 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has analgesic effects and can reduce pain in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,8,12-Trimethylcyclododeca-4,8-dien-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. 4,8,12-Trimethylcyclododeca-4,8-dien-1-one is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using 4,8,12-Trimethylcyclododeca-4,8-dien-1-one in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 4,8,12-Trimethylcyclododeca-4,8-dien-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as an anti-cancer agent and develop 4,8,12-Trimethylcyclododeca-4,8-dien-1-one-based therapeutics. Additionally, 4,8,12-Trimethylcyclododeca-4,8-dien-1-one can be used as a building block for the synthesis of novel materials with unique properties.
Métodos De Síntesis
The synthesis of 4,8,12-Trimethylcyclododeca-4,8-dien-1-one can be achieved through different methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 4,8,12-trimethyltrideca-4,8,11-trien-1-ol and cyclohexanone. This method yields 4,8,12-Trimethylcyclododeca-4,8-dien-1-one with a purity of up to 92%. Another method involves the reaction of 4,8,12-trimethyltrideca-4,8,11-trien-1-ol with acetone in the presence of a base catalyst. This method yields 4,8,12-Trimethylcyclododeca-4,8-dien-1-one with a purity of up to 85%.
Aplicaciones Científicas De Investigación
4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been studied for its potential applications in various fields. In the field of organic synthesis, 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been used as a starting material for the synthesis of various compounds. In the field of material science, 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been used as a building block for the synthesis of novel polymers. In the field of medicinal chemistry, 4,8,12-Trimethylcyclododeca-4,8-dien-1-one has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Propiedades
Número CAS |
13786-90-8 |
|---|---|
Nombre del producto |
4,8,12-Trimethylcyclododeca-4,8-dien-1-one |
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
4,8,12-trimethylcyclododeca-4,8-dien-1-one |
InChI |
InChI=1S/C15H24O/c1-12-6-4-7-13(2)10-11-15(16)14(3)9-5-8-12/h7-8,14H,4-6,9-11H2,1-3H3 |
Clave InChI |
RWVATVBAGFDQQL-UHFFFAOYSA-N |
SMILES isomérico |
CC1CC/C=C(\CC/C=C(\CCC1=O)/C)/C |
SMILES |
CC1CCC=C(CCC=C(CCC1=O)C)C |
SMILES canónico |
CC1CCC=C(CCC=C(CCC1=O)C)C |
Otros números CAS |
13786-90-8 |
Sinónimos |
4,8,12-trimethyl-4,8-cyclododecadien-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



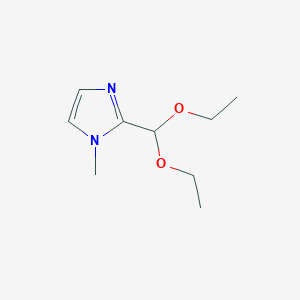
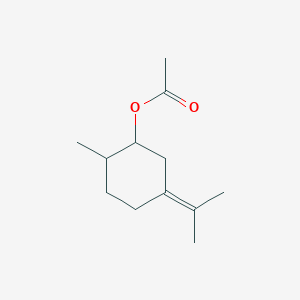
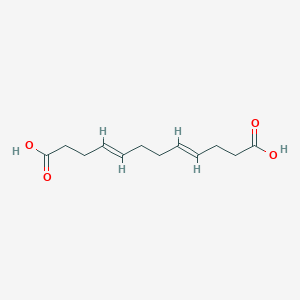
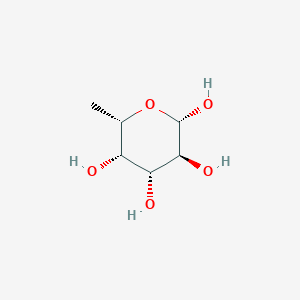
![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)
